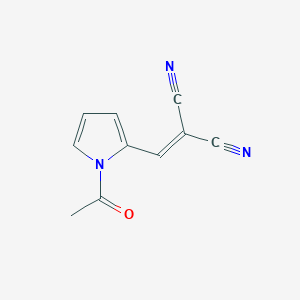![molecular formula C9H5F4NO2 B12876648 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole typically involves the difluoromethylation of heterocycles via a radical process. This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in recent years .
Industrial Production Methods: Industrial production methods for this compound often involve advanced difluoromethylation techniques. These methods have benefited from the invention of multiple difluoromethylation reagents, allowing for the efficient formation of X–CF₂H bonds where X can be C(sp), C(sp²), C(sp³), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes .
化学反応の分析
Types of Reactions: 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include difluoromethylation reagents, which facilitate the formation of X–CF₂H bonds . The reaction conditions often involve the use of metal catalysts and radical initiators to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically difluoromethyl substituted heterocycles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
科学的研究の応用
2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of complex molecules and as a ligand in catalytic processes .
- Biology : Investigated for its potential biological activities and interactions with various biomolecules .
- Medicine : Explored for its potential therapeutic properties, including its use as a pharmacophore in drug design .
- Industry : Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .
作用機序
The mechanism of action of 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable difluoromethyl groups, which can modulate the activity of enzymes and other proteins . The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds:
- 2-(Difluoromethoxy)benzo[d]oxazole
- 4-(Difluoromethyl)benzo[d]oxazole
- 2-(Trifluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole
Uniqueness: 2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole is unique due to its specific combination of difluoromethoxy and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
特性
分子式 |
C9H5F4NO2 |
|---|---|
分子量 |
235.13 g/mol |
IUPAC名 |
2-(difluoromethoxy)-4-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO2/c10-7(11)4-2-1-3-5-6(4)14-9(15-5)16-8(12)13/h1-3,7-8H |
InChIキー |
MVBVDYAESVJNDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


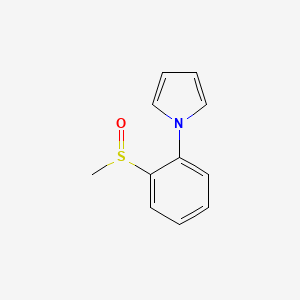
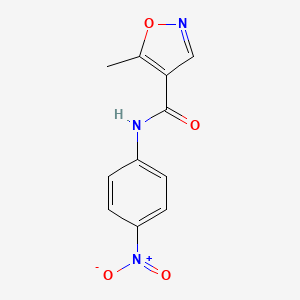
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
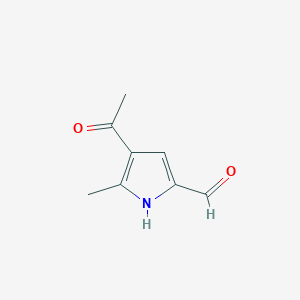
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
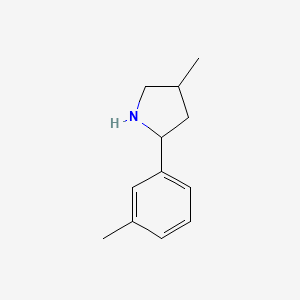
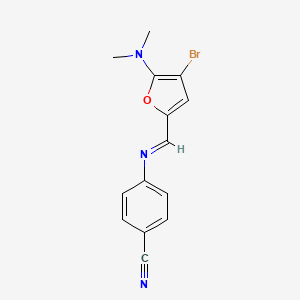
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
